N-Deformyl-N-acetylFormoterol
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Overview
Description
N-Deformyl-N-acetylFormoterol is a complex organic compound. It is known for its diverse applications in various fields, including pharmaceuticals, chemistry, and biology. This compound is characterized by its unique molecular structure, which includes a hydroxyphenyl group, a methoxyphenyl group, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Deformyl-N-acetylFormoterol typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-5-hydroxyacetophenone under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Deformyl-N-acetylFormoterol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Deformyl-N-acetylFormoterol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Deformyl-N-acetylFormoterol involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Formoterol: A related compound with similar structural features.
Terbutaline: Another compound with comparable pharmacological properties.
Levalbuterol: Shares some structural similarities and is used in similar therapeutic applications.
Uniqueness
N-Deformyl-N-acetylFormoterol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields.
Properties
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-13(10-15-4-7-17(26-3)8-5-15)21-12-20(25)16-6-9-19(24)18(11-16)22-14(2)23/h4-9,11,13,20-21,24-25H,10,12H2,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUIKCFITCCGOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795135-61-3 |
Source
|
Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7X10JT69G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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